Methyl 4-acetamido-2-chloro-5-iodobenzoate
Description
Methyl 4-acetamido-2-chloro-5-iodobenzoate (CAS: 672292-97-6) is a benzoate ester derivative with the molecular formula C₁₀H₉ClINO₃ and a molecular weight of 353.54 g/mol. It is characterized by substituents at positions 4 (acetamido), 2 (chloro), and 5 (iodo) on the aromatic ring. This compound is strictly for research use, with a purity >95% and stability optimized under specific storage conditions: room temperature (short-term) or -80°C (long-term) in airtight, light-protected containers . Its solubility in aqueous solutions is enhanced by heating to 37°C and ultrasonication, making it suitable for in vitro and in vivo studies.
Properties
IUPAC Name |
methyl 4-acetamido-2-chloro-5-iodobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClINO3/c1-5(14)13-9-4-7(11)6(3-8(9)12)10(15)16-2/h3-4H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGRRTUPLGBKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)Cl)C(=O)OC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClINO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-acetamido-2-chloro-5-iodobenzoate typically involves multiple steps:
Starting Material: The synthesis begins with 4-amino-2-chloro-5-iodobenzoic acid.
Acetylation: The amino group is acetylated using acetic anhydride to form 4-acetamido-2-chloro-5-iodobenzoic acid.
Esterification: The carboxylic acid group is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-acetamido-2-chloro-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the acetamido group to form carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
Methyl 4-acetamido-2-chloro-5-iodobenzoate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The presence of the chloro and iodo substituents makes it a suitable precursor for nucleophilic substitution reactions. This property is exploited in the synthesis of more complex organic molecules.
- Coupling Reactions : It can be used in coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals. For instance, the compound can be subjected to palladium-catalyzed cross-coupling reactions, enhancing its utility in synthesizing biologically active compounds.
Case Study: Synthesis of Biologically Active Compounds
A study demonstrated the successful use of this compound in synthesizing derivatives with enhanced pharmacological properties. The compound was reacted with various nucleophiles, leading to a series of new derivatives evaluated for their activity against specific biological targets .
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural features that allow for modifications leading to bioactive molecules.
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit anticancer properties. The introduction of various substituents at the aromatic ring has been linked to increased cytotoxicity against cancer cell lines.
Case Study: Anticancer Screening
In a recent screening of synthesized derivatives, several compounds derived from this compound demonstrated significant activity against human cancer cell lines, particularly breast and colorectal cancers. The study highlighted how specific modifications could enhance therapeutic efficacy .
Material Science
This compound also finds applications in material science, particularly in developing advanced materials with specific properties.
- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties.
Case Study: Development of High-performance Polymers
Research focused on incorporating this compound into polymer matrices revealed improvements in thermal resistance and mechanical strength. These polymers are being investigated for applications in electronics and aerospace industries .
Data Summary Table
| Application Area | Key Uses | Notable Findings |
|---|---|---|
| Organic Synthesis | Intermediate for nucleophilic substitution | Successful synthesis of complex organic molecules |
| Medicinal Chemistry | Anticancer drug development | Derivatives showed significant cytotoxicity |
| Material Science | Polymer additive | Enhanced thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of Methyl 4-acetamido-2-chloro-5-iodobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the chloro and iodo groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Differences and Similarities
The compound’s structural analogs differ in substituent types, positions, and ester groups. Key examples include:
| Compound Name | CAS Number | Molecular Formula | Substituent Positions (Ring) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Methyl 4-acetamido-2-chloro-5-iodobenzoate | 672292-97-6 | C₁₀H₉ClINO₃ | 4: Acetamido, 2: Cl, 5: I | 353.54 |
| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 | C₁₁H₁₂ClNO₄ | 4: Acetamido, 5: Cl, 2: OCH₃ | 257.67 |
| Ethyl 4-amino-2-chloro-5-iodobenzoate | 1889291-07-9 | C₉H₉ClINO₂ | 4: NH₂, 2: Cl, 5: I (ethyl ester) | 311.54 |
| Methyl 2-amino-4-chloro-5-iodobenzoate | 256935-85-0 | C₈H₇ClINO₂ | 2: NH₂, 4: Cl, 5: I | 311.50 |
Key Observations :
- Substituent Position: Shifting the acetamido group from position 4 to 2 (e.g., Methyl 2-amino-4-chloro-5-iodobenzoate) alters steric and electronic properties, impacting reactivity and solubility .
- Ester Group: Ethyl esters (e.g., Ethyl 4-amino-2-chloro-5-iodobenzoate) exhibit slightly lower molecular weights and altered hydrophobicity compared to methyl esters .
- Functional Groups : Replacing iodine with methoxy (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate) reduces molecular weight and polarity, enhancing gastrointestinal absorption predictions (TPSA = 64.7 Ų vs. 75.9 Ų for the parent compound) .
Physicochemical Properties
Solubility and Stability
- This compound : Requires ultrasonication and heating for aqueous solubility; stable at -80°C for 6 months .
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate : Higher log P (2.63) suggests better lipid solubility, aligning with its predicted BBB permeability .
- Ethyl 4-amino-2-chloro-5-iodobenzoate: Amino groups may enhance water solubility but reduce stability due to oxidative sensitivity .
Pharmacokinetic Predictions
- GI Absorption : All compounds are predicted to have high GI absorption except this compound, which has moderate absorption due to its polar iodo group .
Biological Activity
Methyl 4-acetamido-2-chloro-5-iodobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H9ClINO3
- Molecular Weight : 319.54 g/mol
- CAS Number : 143878-24-4
The compound features an acetamido group, which is known for enhancing biological activity through various mechanisms, including interactions with specific proteins and enzymes.
Anticancer Activity
Recent studies have indicated that derivatives of benzoate compounds, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Mechanism of Action :
- Case Studies :
Analgesic and Anti-inflammatory Effects
This compound has also been evaluated for analgesic properties. Similar acetamido derivatives have been reported to exhibit significant analgesic effects:
- Pharmacological Evaluation :
- Mechanism :
Comparative Biological Activities
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Anticancer Activity (IC50) | Analgesic Activity (mg/kg) | Mechanism of Action |
|---|---|---|---|
| This compound | Low μM range | 20 mg/kg (effective) | Inhibition of SHP2 and COX enzymes |
| Related Acetamido Derivative | Low μM range | 50 mg/kg (effective) | Inhibition of COX enzymes |
Safety and Toxicity
Preliminary toxicity assessments suggest that this compound exhibits a favorable safety profile when administered at therapeutic doses. However, further studies are necessary to fully understand its pharmacokinetics and potential side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-acetamido-2-chloro-5-iodobenzoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step halogenation and acylation. For example, iodination of a benzoate precursor can be achieved using iodine monochloride (ICl) in acetic acid at 60–80°C, followed by acetamido group introduction via acetylation with acetic anhydride under reflux. Chlorination may employ sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C to minimize side reactions. Optimizing stoichiometry (e.g., 1.2 equivalents of ICl for selective iodination) and monitoring intermediates via TLC or HPLC ensures purity (>95%) .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., iodine’s deshielding effect on aromatic protons).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: 382.96 g/mol).
- X-ray Crystallography : Resolves crystal packing and halogen bonding patterns, critical for understanding reactivity .
- Elemental Analysis : Validates C, H, N, and halogen ratios (±0.3% theoretical).
Advanced Research Questions
Q. How do the halogen substituents (Cl, I) influence the compound’s reactivity in cross-coupling reactions, and what catalytic systems are most effective?
- Methodological Answer :
- Iodine’s Role : The 5-iodo group participates in Ullmann or Sonogashira couplings. Use Pd(PPh₃)₄ (5 mol%) with CuI (10 mol%) in DMF at 80°C for aryl-alkyne couplings.
- Chlorine’s Effect : The 2-chloro group may hinder meta-substitution; DFT calculations (e.g., Gaussian 16) predict electron density distribution to guide reaction design.
- Competitive Pathways : Monitor intermediates via LC-MS to distinguish between halogen exchange (e.g., Finkelstein) and coupling pathways .
Q. What strategies resolve contradictions in reported biological activities, such as enzyme inhibition vs. cytotoxicity?
- Methodological Answer :
- Dose-Response Studies : Use IC₅₀ assays (e.g., ATPase inhibition in cancer cell lines) across 0.1–100 μM ranges to differentiate specific vs. nonspecific effects.
- SAR Analysis : Compare with analogs (e.g., methyl 2-amino-4-chloro-5-iodobenzoate) to isolate the acetamido group’s contribution to activity.
- Off-Target Screening : Employ proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .
Q. How can computational modeling predict the compound’s interaction with biological targets, such as kinase domains?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Validate with MD simulations (GROMACS) to assess stability over 100 ns.
- Pharmacophore Mapping : Identify critical H-bond acceptors (acetamido carbonyl) and hydrophobic regions (iodo-substituted aryl ring) for lead optimization .
Data Contradiction and Experimental Design
Q. How to address discrepancies in melting points or spectral data across literature sources?
- Methodological Answer :
- Purity Verification : Re-crystallize from ethanol/water (9:1) and compare DSC thermograms (expected mp: 145–148°C).
- Solvent Artifacts : Replicate NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts.
- Batch Variability : Use orthogonal methods (e.g., IR for functional groups) to confirm structural integrity .
Q. What experimental controls are critical when studying this compound’s stability under acidic/basic conditions?
- Methodological Answer :
- Hydrolysis Controls : Incubate in pH 2 (HCl) and pH 12 (NaOH) buffers at 37°C for 24h, quench with ammonium acetate, and analyze degradation products via UPLC-QTOF.
- Light Sensitivity : Store samples in amber vials and monitor under UV/Vis (λ = 254 nm) to detect photo-dehalogenation .
Structural and Functional Comparisons
Q. How does this compound differ from its dehalogenated analog (methyl 4-acetamidobenzoate) in terms of electronic properties?
- Methodological Answer :
- Hammett Constants : Calculate σ values for substituents (Cl: +0.23, I: +0.18) to predict electron-withdrawing effects on aromatic rings.
- Cyclic Voltammetry : Compare oxidation potentials (e.g., E₁/2 for iodine vs. chlorine) to quantify electronic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
